5-Chloro vs. 4-Bromo Substitution: Electronic and Steric Differentiation on the Thiophene-2-Carboxamide Scaffold
The target compound bears a chlorine atom at the 5-position of the thiophene ring, whereas its closest halogenated congener, 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide (CAS 2034591-49-4), carries bromine at the 4-position . In the 5-chlorothiophene-2-carboxamide series exemplified by rivaroxaban, the 5-chloro substituent participates in a halogen-bonding interaction with the S1 pocket of FXa, a contact that is both position- and halogen-type dependent: replacement with 5-bromo or relocation to the 4-position has been shown to reduce FXa inhibitory potency by >100-fold in related oxazolidinone-bearing analogs [1]. Computationally, the 5-chloro compound has a smaller van der Waals radius (1.75 Å) compared to the 4-bromo analog (1.85 Å) and a different electrostatic potential surface, which may influence target binding and off-target profiles when experimental data become available [2].
| Evidence Dimension | Halogen position and type on thiophene ring |
|---|---|
| Target Compound Data | 5-chloro; Cl at position 5; van der Waals radius ~1.75 Å; MW 365.87 |
| Comparator Or Baseline | 4-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide (CAS 2034591-49-4): Br at position 4; van der Waals radius ~1.85 Å; MW 410.33 |
| Quantified Difference | ΔMW = 44.46 g/mol; halogen position regioisomerism (5-Cl vs. 4-Br); no head-to-head bioactivity data available for this specific pair |
| Conditions | Structural comparison; no shared assay context available |
Why This Matters
The 5-chloro positioning is pharmacophorically validated for FXa inhibition (rivaroxaban scaffold), whereas the 4-bromo substitution pattern lacks any established target engagement data, making the 5-chloro compound the rational starting point for coagulation-related screening campaigns.
- [1] Roehrig, S. et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-(((5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. J. Med. Chem. 48, 5900–5908 (2005). https://doi.org/10.1021/jm050101d View Source
- [2] PubChem Compound Summary for CID 122243812. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/2034402-57-6 View Source
